Specific Scientific Field: Medicinal Chemistry, Pharmacology
Summary of the Application: This compound has been synthesized and allowed to react with different nucleophile agents such as hydrazine hydrate, phenyl hydrazine, methyl hydrazine, and hydroxylamine hydrochloride to give hydroxy pyrazole 2 and hydroxy oxazole 3 Some of these newly synthesized compounds were evaluated as anticancer agents
Methods of Application or Experimental Procedures: The key compound in this work is (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, which was prepared from 3-(naphthalen-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-en-1-one and hydrogen peroxide in alkaline medium at lower temperature (10–15 °C) This compound is considered an interesting starting material for reaction with different nucleophilic reagents
Results or Outcomes: The newly synthesized compounds were evaluated as anticancer agents against human liver carcinoma cell line Hep-G2 and colon carcinoma cell line CaCo-2 The goal was to obtain more active and less toxic antitumor agents
Methods of Application or Experimental Procedures: The synthesis of this compound involves the asymmetric hydroboration of a trisubstituted alkene.
Results or Outcomes: The compound exhibited excellent remyelinating effects on lysophosphatidylcholine (LPC) induced demyelination in a three-dimensional brain cell culture assay.
1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is an organic compound characterized by its unique structure that features a tetrahydronaphthalene moiety with a hydroxyl group at the 3-position and an ethanone functional group. Its molecular formula is C₁₂H₁₄O₂, and it has a molecular weight of approximately 190.24 g/mol. This compound is notable for its potential biological activity and applications in medicinal chemistry.
For example, reactions involving nucleophiles such as hydrazine or hydroxylamine have been explored, yielding various pyrazole and oxazole derivatives .
1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone has shown promising biological activities in preliminary studies. Its derivatives have been evaluated for:
Several synthetic routes have been developed for obtaining 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone:
For instance, one method involves the reaction of naphthalene derivatives with acetyl chloride under controlled conditions to yield the desired ethanone .
The compound finds applications in various fields:
Interaction studies are essential for understanding how 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone interacts with biological systems:
Preliminary data suggest interactions with enzymes involved in metabolic pathways, which could inform future drug design .
1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone shares structural similarities with several other compounds:
| Compound Name | Structure/Features | Unique Aspects |
|---|---|---|
| 5-Hydroxyindole | Contains an indole structure | Primarily involved in neurotransmitter activity |
| 5-Methyl-1H-indole | Methylated variant of indole | Exhibits different biological activities |
| 1-(5-Hydroxy-naphthalen-2-yl)ethanone | Hydroxylated naphthalene derivative | Focused on different pharmacological effects |
These compounds differ mainly in their core structures and functional groups, leading to variations in biological activity and application potential. The unique tetrahydronaphthalene structure of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone distinguishes it from others by potentially offering unique interactions within biological systems .
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₁₄O₂ | PubChem record [9] |
| Molecular weight | 190.24 g mol⁻¹ [10] | |
| Exact mass | 190.099 Da [9] | |
| Melting point | 71 – 72 °C [10] | |
| Boiling point (pred.) | 349.8 ± 42 °C at 760 mm Hg [10] | |
| Topological polar surface area | 26.3 Ų [9] | |
| XLogP₃-AA | 2.6 [9] | |
| Hydrogen-bond donors / acceptors | 1 / 2 [9] | |
| Rotatable bonds | 2 [9] |